N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-3-carboxamide is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 323.31 g/mol. This compound is notable for its unique structural features, which include an indole moiety, an oxadiazole ring, and an isoxazole ring, contributing to its potential biological activities and applications in medicinal chemistry .
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-3-carboxamide belongs to the class of amide-containing compounds, specifically those that incorporate heterocyclic rings. Its classification highlights its relevance in pharmaceutical chemistry and potential therapeutic applications due to the presence of multiple functional groups that may interact with biological targets.
The synthesis of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-3-carboxamide typically involves several key steps:
These steps may utilize various reagents and conditions tailored to optimize yield and purity .
The molecular structure of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-3-carboxamide can be represented using various structural notations:
InChI=1S/C16H13N5O3/c1-9-6-13(20-23-9)15-19-14(24-21-15)8-18-16(22)11-2-3-12-10(7-11)4-5-17-12/h2-7,17H,8H2,1H3,(H,18,22)
This notation provides a detailed description of the compound's atomic connectivity.
The compound features:
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-3-carboxamide can undergo various chemical reactions:
These reactions are crucial for modifying the compound's properties and exploring its biological activities .
The mechanism of action for N-((3-(5-methylisoxazol-3-y)-1,2,4 -oxadiazol -5 -yl)methyl)-1H-indole -3-carboxamide likely involves interaction with specific biological targets such as enzymes or receptors:
Research continues to elucidate these mechanisms through in vitro assays and molecular modeling studies .
The physical properties of N -((3-(5-methylisoxazol -3 -yl)-1,2 ,4 -oxadiazol -5 -yl)methyl ) -1H-indole -3-carboxamide include:
Key chemical properties include:
Data regarding melting point and boiling point are often not specified but are critical for practical applications in synthesis and formulation .
N -((3-(5-methylisoxazol -3 -yl)-1 ,2 ,4 -oxadiazol -5 -yl)methyl ) -1H-indole -3-carboxamide has several promising applications:
Ongoing research aims to further explore these applications and establish a clearer understanding of this compound's therapeutic potential .
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1